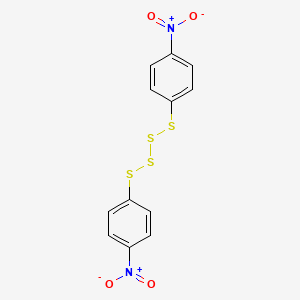
Tetrasulfide, bis(4-nitrophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfide, bis(4-nitrophenyl) is an organosulfur compound characterized by the presence of four sulfur atoms and two 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasulfide, bis(4-nitrophenyl) typically involves the reaction of 4-nitrophenyl derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 4-nitrophenyl chloride with sodium tetrasulfide in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired tetrasulfide compound.
Industrial Production Methods
Industrial production of tetrasulfide, bis(4-nitrophenyl) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasulfide, bis(4-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrasulfide, bis(4-nitrophenyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antioxidant properties due to its ability to trap free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and other petroleum-derived products to enhance oxidation stability.
Mechanism of Action
The mechanism of action of tetrasulfide, bis(4-nitrophenyl) involves its ability to undergo homolytic cleavage, forming perthiyl radicals. These radicals can interact with other reactive species, such as peroxyl radicals, to form stable products. This radical-trapping antioxidant activity is a key feature of the compound’s mechanism, contributing to its biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trisulfides: Compounds with three sulfur atoms.
Disulfides: Compounds with two sulfur atoms.
Sulfides: Compounds with one sulfur atom.
Uniqueness
Tetrasulfide, bis(4-nitrophenyl) is unique due to its higher number of sulfur atoms, which enhances its radical-trapping ability compared to trisulfides, disulfides, and sulfides. This increased reactivity makes it a more effective antioxidant and a valuable compound in various applications.
Properties
CAS No. |
133532-86-2 |
|---|---|
Molecular Formula |
C12H8N2O4S4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)tetrasulfanyl]benzene |
InChI |
InChI=1S/C12H8N2O4S4/c15-13(16)9-1-5-11(6-2-9)19-21-22-20-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChI Key |
RJUNNCGDHAXMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SSSSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



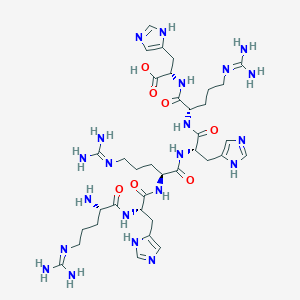
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
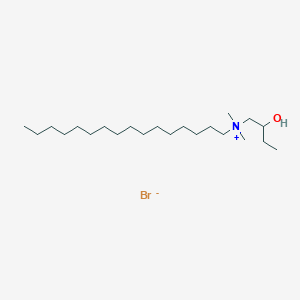
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
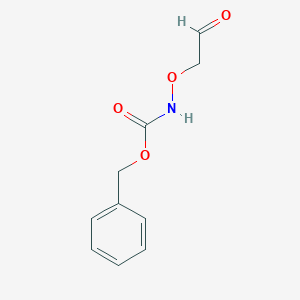
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
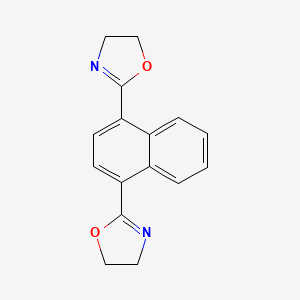

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)

